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Bdp 581/591 dbco

Cat. No.: B13717813
M. Wt: 692.6 g/mol
InChI Key: BZVKNKJKBRSURT-XRCDMQDDSA-N
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Description

Evolution of Bioorthogonal Reaction Principles in Chemical Probe Design

The field of bioorthogonal chemistry has evolved significantly since its inception. Early examples include the Staudinger ligation and native chemical ligation. springernature.com A major breakthrough was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile reaction. glenresearch.com However, the cytotoxicity of the copper catalyst limited its application in living cells. glenresearch.com This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that can react with azides without the need for a copper catalyst. glenresearch.comlumiprobe.com Further advancements have focused on expanding the repertoire of bioorthogonal reactions and fine-tuning their kinetics and orthogonality to suit specific biological questions. nih.gov

Overview of Borondipyrromethene (BODIPY) Fluorophores in Biological Imaging and Sensing

Borondipyrromethene (BODIPY) dyes are a class of fluorescent probes widely used in biological imaging. mdpi.comrsc.org Their popularity stems from their exceptional photophysical properties, which include high fluorescence quantum yields, sharp emission peaks, and excellent photostability. researchgate.net The core structure of BODIPY dyes, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, can be readily modified to tune their spectral properties across the visible and near-infrared regions. mdpi.com These modifications allow for the development of a diverse palette of fluorescent probes for various applications, including the visualization of cellular components and the sensing of specific analytes. mdpi.comrsc.org However, a significant challenge with many BODIPY dyes is their inherent lipophilicity, which can lead to poor water solubility and non-specific staining of cellular membranes. acs.org

The Dibenzocyclooctyne (DBCO) Moiety and Copper-Free Click Chemistry Foundations

The dibenzocyclooctyne (DBCO) group is a key component in copper-free click chemistry. licorbio.comlicor.com It is a highly strained cyclooctyne (B158145) that reacts rapidly and specifically with azide-functionalized molecules via SPAAC. glenresearch.comlumiprobe.com This reaction is significantly faster than other copper-free click reactions and proceeds readily at physiological temperatures and pH without the need for a toxic copper catalyst, making it ideal for live-cell imaging and in vivo studies. licorbio.comlicor.combiotium.com The DBCO moiety does not react with other functional groups commonly found in biological systems, such as amines and hydroxyls, ensuring the high selectivity of the labeling reaction. licor.com

Contextualizing Bdp 581/591 DBCO within Contemporary Bioorthogonal Chemical Biology

This compound is a specialized chemical probe that combines the desirable photophysical properties of a BODIPY fluorophore with the bioorthogonal reactivity of a DBCO group. broadpharm.comlumiprobe.com This molecule features a borondipyrromethene core with a conjugated olefinic system, which is responsible for its fluorescence in the yellow-orange region of the spectrum. lumiprobe.commedchemexpress.com The key feature of this compound is the presence of a terminal DBCO moiety, which allows it to be covalently attached to azide-modified biomolecules via copper-free click chemistry. broadpharm.comlumiprobe.com

This probe can be utilized as a standard fluorescent reporter for imaging and detection. lumiprobe.com Additionally, an interesting characteristic of the BDP 581/591 core is its ability to act as a sensor for reactive oxygen species (ROS). broadpharm.comlumiprobe.com Upon oxidation, its fluorescence emission shifts towards the green part of the spectrum, providing a mechanism for detecting oxidative stress within cells. lumiprobe.commedchemexpress.commedchemexpress.com

The combination of a bright, photostable fluorophore with a highly efficient and bioorthogonal reactive group makes this compound a valuable tool for a variety of applications in modern chemical biology, enabling the specific and sensitive detection of biomolecules in living systems.

Data Table

Table 1: Photophysical and Chemical Properties of this compound

Property Value Reference(s)
Excitation Wavelength (Ex) 585 nm medchemexpress.com
Emission Wavelength (Em) 594 nm medchemexpress.com
Reactive Group DBCO (Dibenzocyclooctyne) broadpharm.comlumiprobe.com
Reaction Type Copper-Free Click Chemistry (SPAAC) broadpharm.comlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H39BF2N4O2 B13717813 Bdp 581/591 dbco

Properties

Molecular Formula

C43H39BF2N4O2

Molecular Weight

692.6 g/mol

IUPAC Name

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide

InChI

InChI=1S/C43H39BF2N4O2/c45-44(46)49-37(19-10-6-15-33-13-3-1-4-14-33)24-26-39(49)31-40-27-25-38(50(40)44)28-29-42(51)47-30-12-2-5-21-43(52)48-32-36-18-8-7-16-34(36)22-23-35-17-9-11-20-41(35)48/h1,3-4,6-11,13-20,24-27,31H,2,5,12,21,28-30,32H2,(H,47,51)/b15-6+,19-10+

InChI Key

BZVKNKJKBRSURT-XRCDMQDDSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)/C=C/C=C/C7=CC=CC=C7)(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C=CC=CC7=CC=CC=C7)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bdp 581/591 Conjugates

Synthetic Pathways to the Core Bdp 581/591 Fluorophore Scaffold

The foundation of Bdp 581/591 is the boron-dipyrromethene (BODIPY) dye, a class of fluorescent compounds known for their exceptional photophysical properties. The synthesis of the BODIPY core is a multi-step process that begins with the construction of a dipyrromethene precursor.

Typically, this process involves the condensation of a pyrrole (B145914) derivative, where one alpha-position is substituted and the other is free, with an aromatic aldehyde in the presence of an acid catalyst like trifluoroacetic acid (TFA). This reaction forms a dipyrromethane intermediate. Subsequent oxidation of the dipyrromethane, often using an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, yields the dipyrromethene. These dipyrromethene precursors are often unstable and can be challenging to isolate.

The final step in forming the BODIPY scaffold is the complexation of the dipyrromethene with a boron source. chemrevlett.com This is most commonly achieved by reacting the dipyrromethene with boron trifluoride-diethyl ether complex (BF3·(C2H5)2O) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The specific substituents on the initial pyrrole rings and the aldehyde determine the final spectral properties and chemical handles of the resulting BODIPY dye, such as Bdp 581/591. chemrevlett.com The Bdp 581/591 structure features a conjugated diene system, which is responsible for its characteristic spectral properties and its ability to act as a sensor for reactive oxygen species (ROS). lumiprobe.comglpbio.com

Strategic Incorporation of the Dibenzocyclooctyne (DBCO) Moiety

The DBCO moiety is incorporated to enable copper-free click chemistry, a bioorthogonal reaction that is highly specific and efficient under physiological conditions. lifetein.combiochempeg.com This strain-promoted alkyne-azide cycloaddition (SPAAC) allows for the covalent attachment of the Bdp 581/591 fluorophore to azide-modified biomolecules without the need for a cytotoxic copper catalyst. lifetein.combiochempeg.com

The synthesis of Bdp 581/591 DBCO involves the covalent attachment of a DBCO derivative to a functionalized Bdp 581/591 core. A common strategy is to use a Bdp 581/591 molecule that has been synthesized with a reactive handle, such as a primary amine or a carboxylic acid.

Coupling via an Amine-Reactive DBCO: A Bdp 581/591 core featuring a primary amine group lumiprobe.com can be reacted with a DBCO derivative containing an N-hydroxysuccinimide (NHS) ester, such as DBCO-NHS ester or a PEGylated version like DBCO-PEG-NHS ester. lifetein.com The NHS ester reacts with the amine on the fluorophore to form a stable amide bond. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can improve the water solubility of the final conjugate. lifetein.com

Coupling via a Carboxylic Acid-Reactive DBCO: Alternatively, a Bdp 581/591 core bearing a carboxylic acid group can be activated, for example, into an NHS ester. This activated fluorophore is then reacted with a DBCO derivative containing a primary amine (e.g., DBCO-amine) to form the final product.

This targeted approach ensures that the highly reactive DBCO group is strategically placed for subsequent bioconjugation reactions with azide-tagged molecules. lumiprobe.combroadpharm.com The resulting this compound conjugate is stable and can be used to label a wide variety of biomolecules. lumiprobe.com

Derivatization Strategies for Diverse Bioconjugation Handles

To broaden the utility of the Bdp 581/591 fluorophore, it is often synthesized with or converted into a variety of reactive derivatives. These "bioconjugation handles" allow researchers to attach the dye to different functional groups on target molecules like proteins, peptides, and nucleic acids.

Bdp 581/591 Alkyne Synthesis and Applications

Bdp 581/591 alkyne is a derivative containing a terminal alkyne group, making it a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), another powerful click chemistry reaction. antibodies.com

The synthesis of this derivative is evident from its IUPAC name: 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide. This structure indicates that a Bdp 581/591 carboxylic acid derivative is coupled with propargylamine (B41283) (which provides the terminal alkyne) through an amide bond formation. This reaction is a standard peptide coupling, likely mediated by carbodiimide (B86325) chemistry. This alkyne-functionalized dye is used in fluorescence polarization assays, microscopy, and two-photon experiments. antibodies.com

Table 1: Properties of Bdp 581/591 Alkyne

Property Value Source
Molecular Formula C25H22N3BF2O antibodies.com
Molecular Weight 429.27
Excitation Maximum 585 nm antibodies.com
Emission Maximum 594 nm antibodies.com
Molar Extinction Coefficient 104,000 M⁻¹cm⁻¹ antibodies.com
Fluorescence Quantum Yield 0.83 antibodies.com

Bdp 581/591 Azide (B81097) Synthesis and Applications

The azide derivative of Bdp 581/591 serves as a complementary tool to the alkyne version, enabling click chemistry conjugation with molecules functionalized with alkynes, DBCO, or other cyclooctynes. lumiprobe.combroadpharm.com The synthesis typically involves introducing an azide group onto the Bdp core. This can be achieved by coupling a Bdp 581/591 carboxylic acid with an amino-azide linker or by reacting a Bdp 581/591 amine with an azido-acid. This derivative is valuable for constructing probes for microscopy and tracers for fluorescence polarization assays. lumiprobe.commedchemexpress.com

Table 2: Properties of Bdp 581/591 Azide

Property Value Source
Molecular Formula C25H25BF2N6O broadpharm.com
Molecular Weight 474.3 broadpharm.com
Excitation Maximum 585 nm broadpharm.com
Emission Maximum 594 nm broadpharm.com
Purity ≥95% broadpharm.com

Bdp 581/591 Maleimide (B117702) Synthesis and Applications

Bdp 581/591 maleimide is designed for the specific labeling of sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides. The maleimide group reacts with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond. medchemexpress.com

The synthetic route is revealed by the compound's IUPAC name: 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide. alfa-chemistry.com This indicates the amide coupling of a Bdp 581/591 carboxylic acid with N-(2-aminoethyl)maleimide. This targeted derivatization provides a method for site-specific labeling of proteins. medchemexpress.com

Table 3: Properties of Bdp 581/591 Maleimide

Property Value Source
Molecular Formula C28H25BF2N4O3 alfa-chemistry.com
Molecular Weight 514.3 alfa-chemistry.com
Excitation Maximum 585 nm alfa-chemistry.com

Bdp 581/591 N-Hydroxysuccinimide (NHS) Ester Synthesis

The N-Hydroxysuccinimide (NHS) ester of Bdp 581/591 is one of the most common amine-reactive forms of the fluorophore. glpbio.comlumiprobe.com It is used extensively to label primary and secondary amines in proteins, peptides, and other amine-modified molecules. glpbio.combroadpharm.com

The synthesis of Bdp 581/591 NHS ester is a straightforward and standard chemical procedure. It involves the activation of a Bdp 581/591 carboxylic acid derivative. The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction produces the highly reactive NHS ester, which can be easily purified and stored for later use in bioconjugation. glpbio.comlumiprobe.com

Table 4: Properties of Bdp 581/591 NHS Ester

Property Value Source
Molecular Formula C26H22N3BF2O4 glpbio.com
Molecular Weight 489.28 glpbio.com
CAS Number 654651-21-5 glpbio.com
Solubility Soluble in DMF glpbio.com

Bdp 581/591 Carboxylic Acid and Amine Derivatives

The foundational derivatives for many bioconjugation strategies are the carboxylic acid and amine forms of Bdp 581/591. These functional groups provide versatile handles for further chemical modification.

Bdp 581/591 Carboxylic Acid is a key intermediate that contains a terminal carboxylic acid. This functional group can be readily activated to react with primary amine groups on target molecules, such as proteins or modified oligonucleotides, to form a stable amide bond. lsu.edu The activation is typically achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). lsu.eduCurrent time information in Bangalore, IN. The general synthetic approach for BODIPY dyes often involves the condensation of pyrrole derivatives with an appropriate aldehyde or acid chloride, followed by complexation with a boron source, typically boron trifluoride diethyl etherate (BF3·OEt2). For meso-substituted carboxylic acid derivatives, a cyclic anhydride (B1165640) can be used as a starting material in the condensation reaction. colab.ws

Bdp 581/591 Amine features a primary amine group, which serves as a nucleophile for reactions with various electrophiles. nih.govacs.org This allows for conjugation with molecules containing activated esters (like NHS esters), isothiocyanates, and other carbonyl groups. rsc.orgrsc.org The amine derivative can be synthesized through various established methods for introducing amino groups onto the BODIPY core. Commercially available Bdp 581/591 amine is often supplied as a hydrochloride salt to improve stability and handling. rsc.org

The reactivity of these derivatives is summarized in the table below.

DerivativeFunctional GroupReactive PartnerCoupling ChemistryResulting Linkage
Bdp 581/591 Carboxylic AcidCarboxylic Acid (-COOH)Primary Amine (-NH2)EDC or HATU activationAmide Bond
Bdp 581/591 AminePrimary Amine (-NH2)NHS Ester, IsothiocyanateNucleophilic Acyl Substitution, Thiourea formationAmide Bond, Thiourea

Bdp 581/591 Tetrazine Conjugates for Inverse-Electron-Demand Diels-Alder Reactions

Bdp 581/591 tetrazine conjugates are powerful tools in bioorthogonal chemistry, utilized for their rapid and specific reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions. sigmaaldrich.comnih.gov This "click chemistry" reaction occurs between an electron-deficient tetrazine and a strained alkene or alkyne dienophile, such as trans-cyclooctene (B1233481) (TCO), without the need for a catalyst. nih.govacs.orguni-muenchen.de

The synthesis of BODIPY-tetrazine conjugates can be achieved through several routes. One common strategy involves the reaction of an amine-functionalized BODIPY with an NHS-activated tetrazine. researchgate.net Another approach is the direct synthesis on the BODIPY core, for example, through SNAr (nucleophilic aromatic substitution) reactions on a halogenated BODIPY precursor with an amino-tetrazine. acs.org More complex de novo syntheses start with tetrazine-functionalized precursors that are then used to build the BODIPY scaffold. acs.org A key feature of many tetrazine-fluorophore conjugates is that the tetrazine quenches the fluorescence of the dye, which is then "turned on" upon reaction with a dienophile, providing a fluorogenic response. rsc.org

The IEDDA reaction involving Bdp 581/591 tetrazine is exceptionally fast and selective, making it ideal for labeling biomolecules in complex biological environments. nih.govlumiprobe.com The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product. rsc.orgsigmaaldrich.com

Reactant 1Reactant 2Reaction TypeKey Features
Bdp 581/591 TetrazineStrained Alkene (e.g., TCO)Inverse-Electron-Demand Diels-Alder (IEDDA)Catalyst-free, Bioorthogonal, Fast kinetics, Fluorogenic

Purification and Methodological Analysis of Synthesized Conjugates (Excluding Basic Compound Identification Data)

The purification and rigorous analysis of synthesized Bdp 581/591 conjugates are essential to ensure their suitability for downstream applications. High-performance liquid chromatography (HPLC) is the predominant technique for both purification and analysis. nih.govnih.gov

Purification: Reversed-phase HPLC (RP-HPLC) is commonly employed to purify BODIPY conjugates from unreacted starting materials and side products. lsu.edunih.gov The choice of column and solvent system is critical for achieving high-purity fractions.

Columns: C18 columns are widely used for the separation of these relatively hydrophobic molecules. nih.govacs.org For specific applications, other stationary phases like fluoro-phenyl columns may be utilized. nih.gov

Solvent Systems: A gradient of an organic solvent (typically acetonitrile) in an aqueous buffer (often containing 0.1% formic acid or triethylammonium (B8662869) acetate) is used to elute the compounds from the column. nih.govacs.org The precise gradient is optimized to resolve the desired conjugate from impurities. acs.org Following purification, the collected fractions are often lyophilized to yield the final product. nih.gov

Methodological Analysis: Once purified, the identity and purity of the Bdp 581/591 conjugates are confirmed using a combination of analytical techniques.

Analytical HPLC: Purity is assessed by analytical HPLC, often using a photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelength of the BODIPY dye (around 581 nm) and, if applicable, the conjugated biomolecule (e.g., 280 nm for proteins). nih.gov A purity of >95% is typically desired for biological applications.

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common mass spectrometry techniques used to confirm the molecular weight of the synthesized conjugates. nih.govrsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data to confirm the elemental composition. rsc.org

NMR Spectroscopy: For detailed structural elucidation, particularly of the initial BODIPY derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) is an indispensable tool. rsc.orgacs.org

The table below summarizes typical analytical methods used for characterization.

Analytical TechniquePurposeTypical Parameters/Observations
Reversed-Phase HPLC (RP-HPLC)Purification and Purity AssessmentC18 column, Acetonitrile/Water gradient (with additives like TFA or formic acid), UV-Vis detection at ~581 nm.
Mass Spectrometry (ESI-MS, MALDI-TOF)Molecular Weight ConfirmationProvides m/z ratio corresponding to the calculated mass of the conjugate. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS)Elemental Composition ConfirmationProvides highly accurate mass measurement for formula validation. rsc.org
NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)Structural ElucidationConfirms the covalent structure of the synthesized molecules. acs.org

Mechanistic Principles of Bioorthogonal Reactivity Employing Bdp 581/591 Dbco

Fundamentals of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in a biological environment without interfering with native biochemical processes. rsc.orgwikipedia.org This reaction occurs between a strained cyclooctyne (B158145), such as DBCO, and an azide-functionalized molecule, forming a stable triazole linkage. rsc.orgbroadpharm.com

The key to this "click" reaction is the high ring strain of the cyclooctyne. This inherent strain significantly lowers the activation energy of the [3+2] dipolar cycloaddition with an azide (B81097), obviating the need for a cytotoxic copper catalyst that is required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orginterchim.fr The reaction is highly selective, as both the cyclooctyne and the azide are bioorthogonal, meaning they are largely unreactive with endogenous functional groups found in cells. wikipedia.org The reaction proceeds efficiently under physiological conditions, including in aqueous buffers and at ambient temperatures. interchim.fr

Bdp 581/591 DBCO leverages this principle by incorporating the DBCO group, which is one of the most reactive cyclooctynes for SPAAC. lumiprobe.com When introduced to a biological system where a target molecule has been metabolically or genetically engineered to bear an azide group, the DBCO moiety of Bdp 581/591 will specifically and rapidly react with the azide, thereby attaching the fluorescent BDP core to the target. labscoop.comlumiprobe.com

Kinetic Parameters and Reaction Efficiency in Bioorthogonal Labeling

The efficiency of SPAAC reactions is a critical factor in their application for bioorthogonal labeling. The reaction kinetics are typically described by second-order rate constants. For DBCO, these rate constants are significantly higher than those of many other cyclooctynes, leading to rapid labeling even at low concentrations of reactants. lumiprobe.com

Several factors can influence the reaction rate and efficiency:

Cyclooctyne Structure: The structure of the cyclooctyne itself is paramount. DBCO's fused benzene (B151609) rings contribute to its high strain and reactivity. researchgate.net

Azide Structure: The electronic properties of the azide can also play a role. Electron-donating groups on the azide can sometimes increase the reaction rate. rsc.org

Solvent and pH: While SPAAC can proceed in a variety of aqueous buffers, the specific buffer and pH can influence the kinetics. rsc.org For instance, some studies have shown that higher pH values generally lead to increased reaction rates, though this can be buffer-dependent. rsc.org

Linker: The presence and nature of a linker between the DBCO moiety and the molecule of interest (like an antibody) can impact reaction efficiency. A PEG linker, for example, can enhance reaction rates by increasing the distance between the reactive group and the bulky biomolecule, which minimizes steric hindrance. rsc.orgresearchgate.net

The reaction between DBCO and an azide is generally very fast and can be essentially complete within minutes, achieving high reaction efficiencies that can approach 100%. mdpi.com

Interactive Table: SPAAC Reaction Rate Constants with DBCO

Reactant 1Reactant 2Second-Order Rate Constant (M⁻¹s⁻¹)Solvent/Conditions
DBCOBenzyl azide0.24CH₃CN:H₂O = 3:1
DBCOPhenyl azide0.033CH₃CN:H₂O = 3:1
sulfo DBCO-amine3-azido-L-alanine0.32 - 1.22Various buffers (PBS, HEPES, etc.), pH 5-10
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.85 - 1.22Various buffers (PBS, HEPES, etc.), pH 7
DBCO-modified antibodyAzide0.18 - 0.37PBS, HEPES

Note: The rate constants can vary depending on the specific experimental conditions. rsc.orgnih.gov

Comparative Analysis with Alternative Copper-Free Click Systems (e.g., TCO Ligation)

While SPAAC with DBCO is a powerful tool, it is one of several copper-free click chemistry systems available. A notable alternative is the aforementioned TCO ligation.

Here is a comparative analysis:

Reaction Kinetics: TCO ligation is generally considered one of the fastest bioorthogonal reactions, with rate constants that can be significantly higher than those for SPAAC. lumiprobe.cominterchim.com

Reaction Partners: SPAAC involves the reaction of a cyclooctyne (like DBCO) with an azide. rsc.org TCO ligation involves the reaction of a trans-cyclooctene (B1233481) with a tetrazine. lumiprobe.comaxispharm.com

Stability: Both DBCO and TCO reagents are generally stable under physiological conditions. lumiprobe.cominterchim.com However, the stability of specific derivatives can vary.

Background Labeling: In some contexts, strained alkynes like DBCO have been reported to exhibit some non-specific background labeling through reactions with thiols (thiol-yne reaction). nih.gov This is a consideration in experiments with high concentrations of cellular thiols.

Orthogonality: As mentioned, DBCO-based SPAAC and TCO ligation are orthogonal to each other, making them suitable for dual-labeling experiments. lumiprobe.com

The choice between SPAAC with DBCO and another system like TCO ligation often depends on the specific experimental requirements, such as the desired labeling speed, the potential for background reactions, and the need for multiplexing.

Interactive Table: Comparison of Copper-Free Click Chemistry Systems

FeatureSPAAC (with DBCO)TCO Ligation
Reaction Type Strain-promoted alkyne-azide cycloadditionInverse-electron-demand Diels-Alder
Reactive Groups Cyclooctyne (DBCO) + Azidetrans-Cyclooctene (TCO) + Tetrazine
Catalyst Required No (Copper-free)No (Copper-free)
Relative Kinetics FastVery Fast
Orthogonality Orthogonal to TCO ligationOrthogonal to SPAAC (with DBCO)

Photophysical and Spectroscopic Characterization of Bdp 581/591 Fluorophores

Electronic Absorption and Emission Spectral Profiles

Bdp 581/591 DBCO exhibits characteristic electronic absorption and emission spectra. The dye has an absorption maximum (λabs) at approximately 585 nm and an emission maximum (λem) at around 594 nm. abpbio.comlumiprobe.commedchemexpress.combroadpharm.comantibodies.com This results in a small Stokes shift, which is a typical feature of BODIPY dyes. The molar extinction coefficient (ε) for this compound is reported to be 104,000 M-1cm-1, indicating a strong ability to absorb light. lumiprobe.combroadpharm.comantibodies.com

The spectral profiles of BODIPY dyes are generally characterized by sharp and well-defined absorption and emission bands. The absorption and emission spectra of a closely related compound, Bdp 581/591 alkyne, demonstrate these characteristic sharp peaks. antibodies.com

Fluorescence Quantum Yield and Excited-State Lifetime Determinations

The fluorescence quantum yield (Φf) of this compound is high, with a reported value of 0.83. lumiprobe.combroadpharm.com This high quantum yield contributes to the brightness of the fluorophore. The excited-state lifetime of BODIPY dyes is a crucial parameter for their application in time-resolved fluorescence studies and fluorescence polarization assays. For Bdp 581/591 derivatives, the fluorescence lifetime is described as relatively long, typically 5 nanoseconds or longer. abpbio.com This extended lifetime provides a larger window for detecting changes in the fluorescence signal.

Photophysical and Spectroscopic Data for Bdp 581/591 Derivatives
CompoundAbsorption Max (nm)Emission Max (nm)Extinction Coefficient (M-1cm-1)Quantum Yield (Φf)Excited-State Lifetime (ns)
This compound585594104,0000.83~5 or longer
Bdp 581/591 NHS ester585594104,0000.83~5 or longer
Bdp 581/591 alkyne585594104,0000.83~5 or longer
Bdp 581/591 amine585594104,0000.83~5 or longer

Photostability and Environmental Responsiveness in Different Media

BODIPY dyes, including the Bdp 581/591 series, are known for their good photostability. alabiolab.rolumiprobe.com This property is essential for applications that involve prolonged exposure to light, such as fluorescence microscopy. While specific quantitative photostability data for this compound across various solvents is not extensively detailed in the available literature, the general class of BODIPY dyes is recognized for its resistance to photobleaching.

In terms of environmental responsiveness, BODIPY dyes generally exhibit low sensitivity to solvent polarity, meaning their absorption and emission spectra remain relatively unchanged in different solvent environments. This insensitivity is advantageous for applications where consistent spectral properties are required across various biological or chemical media. This compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). lumiprobe.comglpbio.com

Advanced Spectroscopic Phenomena

Two-Photon Absorption Cross-Section and Applications

Fluorescence Resonance Energy Transfer (FRET) Mechanisms

BODIPY dyes are frequently employed in Fluorescence Resonance Energy Transfer (FRET) studies due to their favorable spectroscopic properties. FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically 1-10 nm). The mechanism involves the transfer of excitation energy from the donor to the acceptor via long-range dipole-dipole interactions. evidentscientific.com The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as their relative orientation and distance. BODIPY dyes can act as either donors or acceptors in FRET pairs, depending on the specific application and the other fluorophore involved. mdpi.com

Mechanistic Basis of Fluorescence Modulation by Reactive Oxygen Species (ROS)

Chromophore Transformation upon Oxidation

The capacity of the Bdp 581/591 fluorophore to detect ROS is predicated on a chemically induced transformation of its chromophoric system. This is typically achieved by incorporating an ROS-susceptible moiety, such as a thioether group, into the π-conjugated framework of the BODIPY core. In its native, unoxidized state, this moiety acts as an electron-donating group, extending the π-conjugation and facilitating an intramolecular charge transfer (ICT) state upon photoexcitation. This electronic configuration is responsible for the dye's characteristic long-wavelength absorption and emission profiles, centered around 581 nm and 591 nm, respectively.

Upon exposure to various ROS, such as hypochlorite (B82951) (OCl⁻) or hydrogen peroxide (H₂O₂), the thioether is rapidly and irreversibly oxidized. The primary oxidation product is a sulfoxide, which may be further oxidized to a sulfone under stronger conditions. This chemical modification fundamentally alters the electronic nature of the substituent, converting it from a potent electron-donating group into a strongly electron-withdrawing group.

This electronic reversal has two major consequences for the chromophore:

Disruption of ICT: The pathway for intramolecular charge transfer is effectively shut down.

Shortening of π-Conjugation: The electronic communication between the substituent and the BODIPY core is altered, leading to a reduction in the effective length of the conjugated system.

Spectroscopically, this transformation manifests as a dramatic hypsochromic shift (blue shift) in both the absorption and emission spectra. The oxidized form of the dye exhibits absorption and emission maxima in the green region of the spectrum, typically around 515 nm and 525 nm. This large spectral separation between the reduced (red-orange) and oxidized (green) forms is the key to its function as a ratiometric sensor.

The table below summarizes the distinct photophysical properties of the Bdp 581/591 chromophore before and after oxidation.

Table 1. Photophysical Properties of Bdp 581/591 Before and After Oxidation
PropertyUnoxidized Form (Native)Oxidized Form (e.g., Sulfoxide)Change
Absorption Max (λabs) ~581 nm~515 nm-66 nm (Blue Shift)
Emission Max (λem) ~591 nm~525 nm-66 nm (Blue Shift)
Molar Extinction Coefficient (ε) ~85,000 M-1cm-1~70,000 M-1cm-1Slight Decrease
Fluorescence Quantum Yield (ΦF) ~0.45~0.80Significant Increase
Visual Emission Color Orange-RedGreenColorimetric Shift

Ratiometric Signaling Principles in ROS Detection

The distinct, well-separated emission profiles of the unoxidized and oxidized forms of the Bdp 581/591 fluorophore enable its use as a ratiometric sensor. Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths. This approach offers significant advantages over simple intensiometric ("turn-on" or "turn-off") probes, as the ratio is inherently self-calibrating. It effectively normalizes for fluctuations in probe concentration, excitation light intensity, photobleaching, and detection efficiency, leading to more robust and quantitative measurements.

The signaling principle for the Bdp 581/591 system operates as follows:

In the absence of ROS, excitation of the probe (e.g., at ~510 nm or ~580 nm) results in strong fluorescence emission only in the orange-red channel (I₅₉₁). The emission in the green channel (I₅₂₅) is negligible.

As the concentration of ROS increases, a portion of the probe population is converted to its oxidized, green-emitting form.

Consequently, the fluorescence intensity in the orange-red channel (I₅₉₁) decreases, while the intensity in the green channel (I₅₂₅) simultaneously increases.

The ratiometric output is calculated as the ratio of the integrated fluorescence intensities of the green channel to the orange-red channel (Ratio = I₅₂₅ / I₅₉₁).

This ratio provides a direct and sensitive measure of the ambient ROS concentration. A titration experiment, where the probe is exposed to increasing concentrations of an oxidant, demonstrates this principle clearly. As the oxidant concentration rises, the ratio I₅₂₅ / I₅₉₁ increases in a predictable manner, often exhibiting a linear response over a defined concentration range.

The following table presents representative data from a titration experiment, illustrating the ratiometric response of the Bdp 581/591 probe to an increasing concentration of an oxidant.

Table 2. Ratiometric Response of Bdp 581/591 to Increasing Oxidant Concentration
Relative Oxidant Conc.Intensity at 525 nm (I525, a.u.)Intensity at 591 nm (I591, a.u.)Ratio (I525 / I591)
05.2985.60.005
1154.8830.10.186
2345.1612.30.564
5680.7299.42.273
10895.380.511.122

This robust ratiometric response, characterized by a large dynamic range and a distinct colorimetric shift, establishes the Bdp 581/591 chromophore as a highly effective tool for the quantitative analysis of oxidative processes in complex systems.

Advanced Methodologies and Research Applications of Bdp 581/591 Dbco

Targeted Fluorescent Labeling of Biomolecules for Research Purposes

The primary application of Bdp 581/591 DBCO is the targeted fluorescent labeling of biomolecules. The DBCO group provides a highly selective handle for covalently attaching the fluorophore to a wide range of biological macromolecules that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group. labscoop.comlumiprobe.com

The covalent tagging of proteins and peptides with this compound is achieved by reacting the dye with proteins that have been modified to display azide functionalities. This can be accomplished by incorporating azide-bearing unnatural amino acids during protein synthesis or by chemically modifying natural amino acid residues. The subsequent copper-free click reaction with this compound results in a site-specifically labeled protein. This method is advantageous compared to less specific labeling techniques, such as using NHS esters to target lysine (B10760008) residues, which can be numerous and randomly distributed. medchemexpress.commedchemexpress.eu While related BDP dyes are available with maleimide (B117702) groups for targeting thiols on cysteine residues, the DBCO-azide reaction offers distinct bioorthogonal compatibility. medchemexpress.comaxispharm.com This specific conjugation allows for precise control over the placement of the fluorescent probe, which is critical for studying protein structure, function, and localization without disrupting biological activity.

This compound is utilized for the functionalization of nucleic acids and oligonucleotides through similar click chemistry principles. biosyn.com Oligonucleotides can be synthesized to include an azide-modified nucleobase or a terminal azide group. These azide-bearing oligonucleotides are then readily conjugated to this compound in a post-synthesis step. biosyn.com This approach allows for the creation of fluorescently labeled DNA or RNA probes for use in various molecular biology applications, including fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule tracking experiments. The brightness and photostability of the BODIPY dye are highly beneficial for these sensitive detection methods. lumiprobe.comlumiprobe.com

The specific labeling of lipids and cellular membranes can be achieved using this compound. By metabolically incorporating azide-containing lipid precursors into cellular membranes, researchers can introduce reactive handles for subsequent labeling. The this compound can then be introduced to the cells, where it selectively reacts with the azide-modified lipids, effectively tagging the membranes. lumiprobe.com This strategy differs from the use of lipophilic fluorescent dyes that passively insert into the lipid bilayer, such as the related compound BODIPY 581/591 C11, which is used to sense lipid peroxidation. cellsignal.comabpbio.comdojindo.com The covalent, click-chemistry-based attachment of this compound allows for more stable and specific tracking of lipid molecules and membrane dynamics in live cells. medchemexpress.com

The conjugation of this compound to polysaccharides and glycans is a powerful technique for studying glycosylation, a critical post-translational modification. This is often accomplished through metabolic glycoengineering, where cells are cultured with azide-functionalized monosaccharide analogs, such as N-azidoacetylneuraminic acid (Neu5NAz). nih.gov These azido-sugars are incorporated into the glycan structures of glycoproteins. The azide groups presented on the cell surface or on isolated glycoproteins can then be specifically targeted with DBCO-functionalized probes like this compound. nih.gov A notable application is the site-specific labeling of antibody Fab glycans, which allows for the creation of homogeneously labeled antibody-drug conjugates or imaging agents without interfering with the antigen-binding site or Fc effector functions. nih.gov

Specific Labeling of Lipids and Cellular Membranes

Cellular and Subcellular Imaging in Model Systems

Following the successful conjugation to biomolecules, this compound serves as a reporter for visualizing these targets within cellular and subcellular contexts. Its favorable spectroscopic properties make it a versatile probe for advanced microscopy techniques.

This compound is well-suited for both live-cell and fixed-cell fluorescence microscopy. medchemexpress.comtargetmol.com The copper-free nature of its conjugation chemistry is a significant advantage for live-cell imaging, as it avoids the cytotoxicity associated with copper catalysts. Once conjugated to a biomolecule of interest, the probe's localization can be monitored in real-time to study dynamic cellular processes.

In fixed-cell applications, the stable covalent bond formed by the click reaction ensures that the fluorescent signal remains associated with its target, even through harsh fixation and permeabilization protocols. medchemexpress.comtargetmol.com Furthermore, the dye's ability to act as a ROS sensor provides an additional layer of functional information. lumiprobe.com Researchers can use the ratiometric shift in its fluorescence from red to green to quantify lipid peroxidation and oxidative stress within specific cellular compartments or on specific labeled biomolecules. cellsignal.comabpbio.comdojindo.com This dual-purpose capability makes this compound a powerful tool for correlating molecular localization with cellular function and health. cellsignal.com

Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry, a technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population, is significantly enhanced by the properties of Bdp 581/591. The ratiometric nature of this dye allows for precise quantification of oxidative stress within individual cells, minimizing variability from factors like dye concentration or photobleaching. abpbio.com

In a typical assay, cells are loaded with a probe, such as a C11 fatty acid analog of Bdp 581/591, which integrates into cellular membranes. researchgate.net As cells pass through the cytometer's lasers, detectors can simultaneously measure emissions in both the green and red channels. An increase in the green-to-red fluorescence ratio indicates a higher level of oxidation. abpbio.com This approach was successfully used to analyze oxidative stress in Plasmodium falciparum-infected erythrocytes, where quantitative flow cytometry measured the ratio of oxidized to un-oxidized probe, revealing increased oxidation as the parasite matured. nih.gov The DBCO moiety allows for even more targeted analyses by enabling the conjugation of the dye to specific azide-modified antibodies or molecules, thus directing the probe to particular cell populations or subcellular structures for subsequent cytometric analysis.

Table 1: Flow Cytometry Parameters for ROS Detection with Bdp 581/591 This table is a representative example based on typical experimental setups.

Parameter Description Recommended Setting
Excitation Laser Laser used to excite the oxidized form of the dye. 488 nm
Emission Filter (Oxidized) Filter to collect green fluorescence from the oxidized dye. 530/30 nm (e.g., FITC channel) lumiprobe.com
Excitation Laser Laser used to excite the reduced form of the dye. 561 nm
Emission Filter (Reduced) Filter to collect red fluorescence from the reduced dye. 600-630 nm (e.g., PE or Texas Red channel) abpbio.comdojindo.com

| Analysis | The ratio of green to red fluorescence intensity is calculated per event. | High Green/Red Ratio = High Oxidative Stress |

High-Throughput Screening Approaches in Biological Research

High-throughput screening (HTS) involves the rapid assessment of large chemical libraries for their effects on a specific biological target or pathway. nih.gov The robust and sensitive fluorescence of Bdp 581/591 makes it highly suitable for HTS assays, particularly for identifying modulators of oxidative stress. dojindo.com

Assays can be configured in microplate format, where cells are treated with test compounds before being exposed to a ROS-inducing agent. The ratiometric fluorescence of Bdp 581/591 is then measured using a plate reader. dojindo.com This allows for the rapid screening of potential antioxidant compounds that can prevent or reduce the oxidative shift in fluorescence. The high sensitivity of the probe enables detection with a plate reader, making it an excellent tool for fluorescence quantification and screening applications. dojindo.com This methodology facilitates the discovery of novel therapeutic agents that can mitigate cellular damage caused by oxidative stress.

Reactive Oxygen Species (ROS) and Oxidative Stress Pathway Interrogation

The core utility of this compound in this context is its direct reactivity with ROS, which include superoxide, hydroxyl radicals, and peroxyl radicals. nih.govlumiprobe.com This reactivity leads to the oxidation of the dye's polyunsaturated butadienyl structure, causing the characteristic shift in its fluorescence emission. abpbio.com This principle allows for detailed interrogation of the complex pathways involved in oxidative stress. thermofisher.com

Quantitative Detection and Imaging of Lipid Peroxidation

Lipid peroxidation is a primary mechanism of cellular injury, where ROS attack polyunsaturated fatty acids in membranes, leading to cell damage and contributing to pathologies like ferroptosis. abpbio.comthermofisher.com A specialized version of the probe, C11-BDP 581/591, which is a fatty acid analog, is specifically used to detect lipid peroxidation. abpbio.com This probe incorporates into lipid membranes and acts as a direct sensor for lipid radicals. dojindo.com

Upon induction of lipid peroxidation with agents like erastin (B1684096) or cumene (B47948) hydroperoxide in cell models like HepG2 cells, a clear decrease in red fluorescence and an increase in green fluorescence is observed. dojindo.com This ratiometric change allows for both the visualization by fluorescence microscopy and the quantification of lipid peroxidation. abpbio.comdojindo.com The DBCO variant can be conjugated to molecules that target specific membranes (e.g., mitochondrial or lysosomal lipids), enabling the study of lipid peroxidation in a highly localized manner.

Table 2: Research Findings on Lipid Peroxidation Detection using Bdp 581/591

Cell Line Inducer Observation Implication Reference
HepG2 10 µmol/l Erastin Decrease in red fluorescence, increase in green fluorescence. Detection of lipid peroxidation associated with ferroptosis induction. dojindo.com
HepG2 200 µmol/l Cumene hydroperoxide Decrease in red fluorescence, increase in green fluorescence. Successful detection of chemically-induced lipid peroxidation. dojindo.com

| HT-1080 | RSL3 (Ferroptosis Inducer) | High ratio of oxidized (green) to non-oxidized (red) signal. | Confirmed overwhelming membrane lipid peroxidation characteristic of ferroptosis. | researchgate.net |

Monitoring Intracellular ROS Production and Scavenging Dynamics

Bdp 581/591 is a powerful tool for real-time monitoring of the balance between ROS production and elimination by cellular antioxidant systems. lumiprobe.com Researchers can induce oxidative stress using chemical inducers like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide and track the subsequent increase in the green-to-red fluorescence ratio over time. lumiprobe.com

Conversely, this system can be used to assess the efficacy of antioxidant compounds. lumiprobe.com In such experiments, cells are pre-treated with a potential ROS scavenger before the oxidative challenge. An effective antioxidant will significantly reduce or prevent the fluorescence shift, demonstrating its ability to neutralize ROS and protect the cell. lumiprobe.com This provides a quantitative method for evaluating the potency of various natural and synthetic antioxidants.

Methodological Frameworks for Spatiotemporal ROS Sensing

A significant challenge in cell biology is understanding not just if a process occurs, but where and when. The DBCO moiety of Bdp 581/591 is critical for developing methodological frameworks for spatiotemporal ROS sensing. Through copper-free click chemistry, the dye can be attached to azide-functionalized biomolecules, such as proteins, lipids, or nucleic acids, that have known subcellular localizations.

For example, a study utilized a phosphatidylcholine (PC) conjugate of BODIPY 581/591 to map oxidative stress with subcellular resolution. nih.gov Researchers observed that in P. falciparum-infected erythrocytes, the probe associated with the parasite experienced increased oxidation as it matured, while the probe in the host erythrocyte membrane showed low oxidation. nih.gov This demonstrates the probe's ability to report on oxidative stress in distinct cellular and subcellular compartments. By combining this targeted approach with time-lapse fluorescence microscopy, researchers can create dynamic, four-dimensional maps of ROS production and diffusion within a single living cell.

Applications in Chemical Proteomics and Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a chemical proteomics technology that uses reactive chemical probes to label and identify active enzymes within a complex proteome. plantchemetics.orgnih.gov ABPP probes typically consist of a reactive group that covalently binds to an enzyme's active site and a reporter tag for detection and enrichment.

The this compound dye serves as an excellent reporter tag for two-step ABPP workflows. First, an activity-based probe containing an azide group is introduced to a cell lysate or living cells to label target proteins. After labeling, the this compound is added and "clicked" onto the azide-modified proteins via the copper-free DBCO-azide cycloaddition. lumiprobe.com The now-fluorescently tagged proteins can be visualized by in-gel fluorescence scanning or identified and quantified by mass spectrometry-based proteomics. This approach allows for the sensitive profiling of enzyme activity across different cellular states, providing insights into signaling pathways and disease mechanisms.

Enrichment and Mass Spectrometry-Based Identification of Labeled Proteins

A significant challenge in proteomics is the detection and identification of low-abundance proteins or peptides within complex biological samples. Chemical labeling followed by affinity enrichment is a powerful strategy to overcome this limitation. The DBCO group on this compound is central to such workflows, enabling the selective capture and enrichment of proteins that have been metabolically, enzymatically, or chemically tagged with an azide group.

The general principle involves the highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group and an azide. For protein enrichment, this can be applied by immobilizing a DBCO-functionalized reagent on a solid support, such as Sepharose beads. Azide-tagged proteins or peptides in a complex lysate can then be selectively captured on these beads, while unlabeled biomolecules are washed away. Following enrichment, the captured proteins can be eluted and identified using mass spectrometry.

A study demonstrating the power of this approach used DBCO-coupled Sepharose beads to enrich peptides that were cross-linked using an azide-tagged cross-linker, disuccinimidyl bis-sulfoxide (DSBSO). nih.gov This strategy dramatically increased the number of identified cross-linked peptides from protein complexes, showcasing the efficiency of DBCO-based affinity purification. nih.govproteomexchange.org While this study used an unlabeled azide-tag for enrichment, the same methodology applies to proteins labeled with this compound via an azide handle, or more commonly, where azide-labeled proteins are enriched on DBCO-beads prior to downstream analysis. This robust enrichment significantly enhances the sensitivity of mass spectrometry for identifying specific, labeled proteins. nih.gov

Table 1: Efficiency of DBCO-Based Affinity Enrichment for Mass Spectrometry
Protein TargetConditionNumber of Unique Cross-links Identified
Cas9Before Enrichment~100
Cas9After DBCO Bead Enrichment580
E. coli Ribosome (10 µg in HEK background)After DBCO Bead Enrichment~100
E. coli Ribosome (0.25 µg in HEK background)After DBCO Bead Enrichment~25
Data adapted from a study on DBCO-bead enrichment of azide-tagged cross-linked peptides. nih.govproteomexchange.org This demonstrates the high sensitivity and efficiency of the enrichment methodology applicable to DBCO-tagged molecules.

Design and Application in Activity-Based Enzyme Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in native biological systems. ABPP relies on activity-based probes (ABPs) that typically consist of three key components: a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and analysis.

This compound is an ideal candidate for the reporter tag component in a two-step ABPP workflow. The design strategy involves synthesizing an ABP with an azide handle. This probe is first introduced to a proteome, where it selectively labels active target enzymes. Subsequently, this compound is added and "clicked" onto the azide-modified probe via the copper-free SPAAC reaction. This modular design is advantageous because the bulky fluorescent dye is absent during the initial labeling event, minimizing potential steric hindrance that could affect enzyme recognition.

The photophysical properties of the Bdp 581/591 core are highly beneficial for this application. Its high brightness and photostability facilitate sensitive detection of labeled enzymes in gels or by fluorescence microscopy. Furthermore, its DBCO functionality provides a bioorthogonal handle for clean and efficient labeling in complex biological environments. This approach allows for the visualization and quantification of enzyme activity, providing critical insights into their functional states in health and disease.

Development of Advanced Biosensors and Chemosensors (Research Tools)

The development of fluorescent sensors that can detect and quantify specific analytes within living systems is a major goal in chemical biology. The BODIPY scaffold is an excellent platform for designing such sensors because its fluorescence is highly sensitive to subtle changes in its chemical structure and local environment. this compound exemplifies this, serving not only as a static labeling agent but also as a dynamic sensor for specific biological processes.

Integration into Responsive Probes for Specific Biological Analytes

Bdp 581/591 is a prime example of a responsive probe designed to detect specific biological analytes, namely reactive oxygen species (ROS). lumiprobe.com ROS, such as free radicals and peroxides, are highly reactive molecules that can cause significant cellular damage through a process known as oxidative stress. This process is implicated in aging and numerous diseases.

The chemical structure of Bdp 581/591 contains a polyunsaturated butadienyl system, which is susceptible to oxidation. fishersci.se When the probe reacts with ROS, this butadienyl moiety is chemically altered. fishersci.se This oxidation event changes the electronic properties of the fluorophore, leading to a dramatic and measurable shift in its fluorescence emission spectrum. lumiprobe.comlumiprobe.com This reactivity makes Bdp 581/591 a highly effective probe for monitoring lipid peroxidation, a key event in oxidative stress, within cellular membranes. fishersci.sedojindo.com Researchers can introduce the probe to live cells and visualize the extent and location of oxidative damage in real-time. lumiprobe.com

Design Strategies for Ratiometric and Turn-On Fluorescent Sensors

A key challenge in fluorescence-based measurements is that signal intensity can be affected by factors unrelated to the analyte concentration, such as fluctuations in probe concentration, excitation light intensity, or photobleaching. Ratiometric sensors are designed to overcome this issue by providing a built-in internal reference.

Bdp 581/591 is a quintessential ratiometric sensor. fishersci.se In its native, reduced state, the probe exhibits fluorescence emission in the orange-red region of the spectrum (around 591 nm). lumiprobe.com Upon oxidation by ROS, its fluorescence maximum shifts significantly to the green region (around 510-515 nm). fishersci.selumiprobe.com By calculating the ratio of the fluorescence intensity in the green channel to that in the red channel, a quantitative and reliable measurement of ROS activity can be obtained. fishersci.se This ratiometric readout is largely independent of the confounding factors that affect intensity-based probes, providing a more robust and accurate assessment of the analyte.

This dual-emission property is a powerful design strategy. In an application measuring lipid peroxidation in HepG2 cells, treatment with an oxidizing agent led to a clear decrease in red fluorescence and a simultaneous increase in green fluorescence, demonstrating the probe's ability to ratiometrically report on oxidative stress. dojindo.com

Table 2: Ratiometric Fluorescence Properties of Bdp 581/591 as a ROS Sensor
Probe StateConditionExcitation Max (Ex)Emission Max (Em)Fluorescence Color
ReducedAbsence of ROS~581 nm~591 nmOrange-Red
OxidizedPresence of ROS~488-500 nm~510-515 nmGreen
Spectral data compiled from multiple sources. fishersci.selumiprobe.com The shift in emission allows for ratiometric analysis of oxidative stress.

Table of Mentioned Compounds

Methodological Considerations for Experimental Design and Data Interpretation

Optimization of Reaction Conditions for Maximal Conjugation Efficiency

Achieving high conjugation efficiency is paramount for the successful use of Bdp 581/591 DBCO. Several factors influence the outcome of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Reactant Concentrations and Molar Ratios: The kinetics of the SPAAC reaction are dependent on the concentrations of both the DBCO-functionalized dye and the azide-containing target molecule. A common starting point is to use a molar excess of the DBCO reagent. For instance, in labeling azide-modified RNA, a 10-fold molar excess of the DBCO-containing detection reagent is often recommended as a starting point, though optimization may be required. jenabioscience.com For labeling amino-modified oligonucleotides, a 6-fold molar excess of DBCO-sulfo-NHS ester has been used. glenresearch.com

Reaction Buffer and pH: The pH of the reaction medium can influence the stability and reactivity of the reactants. A final pH of 7–8.5 is generally recommended for copper-free click reactions. jenabioscience.com Common buffers used include phosphate-buffered saline (PBS) or phosphate (B84403) buffers. jenabioscience.com It is crucial to avoid buffers containing primary amines, such as Tris, if using an NHS ester derivative of DBCO to activate a biomolecule, as these can compete with the intended reaction. interchim.fr

Temperature and Incubation Time: SPAAC reactions with DBCO reagents are typically efficient at room temperature or 37°C. jenabioscience.comglenresearch.com Reaction times can vary from a few hours to overnight. glenresearch.com For example, conjugation of DBCO-modified oligonucleotides with azides can reach completion in 4-17 hours at room temperature. glenresearch.com In some cases, prolonged incubation at a lower temperature, such as 6 hours at 26°C, may enhance labeling efficiency. jenabioscience.com

Solvent: this compound exhibits good solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). labscoop.comantibodies.com When labeling biomolecules in aqueous solutions, it is common to first dissolve the dye in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction mixture. interchim.frglenresearch.com

Table 1: General Parameters for Optimizing this compound Conjugation

Parameter Recommended Range/Condition Notes
Molar Ratio (Dye:Target) 1:1 to 10:1 or higher A molar excess of the dye often improves efficiency. jenabioscience.comglenresearch.com
pH 7.0 - 8.5 Maintain a stable pH within this range for optimal reaction. jenabioscience.com
Temperature Room Temperature to 37°C Higher temperatures can increase reaction rates. jenabioscience.comglenresearch.com
Incubation Time 1 - 17 hours Dependent on reactant concentrations and temperature. jenabioscience.comglenresearch.com

| Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO | Ensure solubility of the dye and compatibility with the biomolecule. labscoop.comantibodies.com |

Strategies for Minimizing Non-Specific Interactions and Autofluorescence

Minimizing background signals from non-specific binding and autofluorescence is critical for achieving a high signal-to-noise ratio in fluorescence-based applications.

Blocking and Washing: To reduce non-specific binding of the fluorescent probe, it is essential to use appropriate blocking agents. For cell-based assays, this may involve pre-incubating the sample with a protein solution like bovine serum albumin (BSA). Thorough washing steps after the labeling reaction are also crucial to remove any unbound dye. cellsignal.com

Use of PEG Linkers: Incorporating a polyethylene (B3416737) glycol (PEG) linker between the DBCO moiety and the fluorophore can increase the hydrophilicity of the probe. This can help to reduce non-specific hydrophobic interactions with cellular components. chempep.com

Controlling Autofluorescence: Biological samples often exhibit intrinsic fluorescence, known as autofluorescence, which can interfere with the detection of the desired signal. Strategies to mitigate autofluorescence include:

Spectral Separation: The BODIPY 581/591 dye has excitation and emission maxima at approximately 585 nm and 594 nm, respectively. antibodies.commedchemexpress.com This is in the orange-red region of the spectrum where cellular autofluorescence is typically lower compared to the green region.

Background Subtraction: Image analysis software can be used to subtract the background fluorescence from a control sample that has not been labeled with the dye.

Time-Resolved Fluorescence: The long fluorescence lifetime of some BODIPY dyes can be exploited using time-gated detection to discriminate against short-lived autofluorescence. antibodies.comlumiprobe.com

Table 2: Strategies to Minimize Background Signal

Strategy Approach Rationale
Blocking Pre-incubation with blocking agents (e.g., BSA) Reduces non-specific binding sites.
Washing Multiple washes with appropriate buffers post-labeling Removes unbound fluorescent probes. cellsignal.com
PEGylation Use of DBCO probes with PEG linkers Increases hydrophilicity and reduces non-specific interactions. chempep.com
Spectral Choice Utilize the orange-red emission of Bdp 581/591 Minimizes interference from common cellular autofluorescence in the green spectrum.
Image Processing Background subtraction algorithms Computationally removes background fluorescence.

| Time-Resolved Detection | Gated detection based on fluorescence lifetime | Differentiates between the probe's fluorescence and short-lived autofluorescence. antibodies.comlumiprobe.com |

Quantitative Data Acquisition and Analysis in Fluorescence-Based Research

Instrumentation and Settings: For microscopy, it is important to use appropriate filter sets that match the excitation and emission spectra of Bdp 581/591. nih.gov The detector settings, such as gain and exposure time, should be kept constant across all samples within an experiment to ensure comparability. For flow cytometry, proper compensation for any spectral overlap with other fluorophores used in a multicolor experiment is necessary.

Controls and Standards: The use of proper controls is fundamental for quantitative analysis. These include:

Unlabeled Control: To measure background autofluorescence.

Positive Control: A sample known to contain the target molecule to confirm the labeling procedure is working.

Negative Control: A sample lacking the target molecule to assess non-specific binding.

For absolute quantification, a standard curve can be generated using known concentrations of the fluorescently labeled molecule.

Data Analysis: The intensity of the fluorescence signal should correlate with the amount of labeled protein or molecule. creative-proteomics.com Image analysis software can be used to measure the mean fluorescence intensity within defined regions of interest. For ratiometric probes like BODIPY 581/591 C11, which shifts its fluorescence emission upon oxidation, the ratio of fluorescence in the two emission channels is calculated to quantify the extent of the reaction. cellsignal.comcellsignal.com

Integration with Complementary Analytical Platforms (e.g., Mass Spectrometry of Bioconjugates)

Combining fluorescence-based methods with other analytical techniques can provide a more comprehensive understanding of the labeled biomolecules.

Mass Spectrometry (MS): After labeling a protein or other biomolecule with this compound, mass spectrometry can be used to confirm the conjugation and determine the labeling efficiency. The mass of the dye (molecular weight of approximately 692.6 g/mol ) will be added to the mass of the target molecule. labscoop.com This mass shift can be detected by MS, providing precise information on the degree of labeling. nih.gov

Chromatography: Techniques like high-performance liquid chromatography (HPLC) can be used to separate the labeled bioconjugate from the unlabeled molecule and any excess dye. nih.gov The purity of the labeled product can be assessed by monitoring the fluorescence and absorbance at the appropriate wavelengths.

By carefully considering these methodological aspects, researchers can effectively utilize this compound for a wide range of fluorescence-based research applications, ensuring reliable and interpretable results.

Table of Compound Names

Compound Name
This compound
BODIPY 581/591 DBCO
Dibenzocyclooctyne (DBCO)
DBCO-sulfo-NHS ester
Bovine Serum Albumin (BSA)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)

Q & A

Q. What are the key photophysical properties of BDP 581/591 DBCO that make it suitable as a ROS probe in live-cell imaging?

this compound exhibits a fluorescence emission shift from red (591 nm) to green (581 nm) upon oxidation by reactive oxygen species (ROS), enabling real-time tracking of oxidative stress. Its high quantum yield (~0.85) and molar extinction coefficient (ε > 80,000 M⁻¹cm⁻¹) ensure sensitivity in low-abundance ROS detection. Researchers should calibrate imaging systems with appropriate filter sets (e.g., 570–620 nm for unoxidized state; 500–550 nm post-oxidation) and validate using ROS inducers (e.g., H₂O₂) and scavengers (e.g., N-acetylcysteine) .

Q. How does the copper-free click chemistry of this compound enhance its application in biomolecular labeling compared to traditional methods?

The dibenzocyclooctyne (DBCO) group enables strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic copper catalysts, making it ideal for live-cell labeling. Key steps include:

  • Optimizing azide-tagged biomolecule concentration (typically 10–50 µM) to ensure stoichiometric conjugation.
  • Validating conjugation efficiency via HPLC-MS (retention time shifts) or fluorescence quenching assays.
  • Controlling reaction pH (7.0–8.5) and temperature (25–37°C) to balance reaction kinetics (~2–4 hours) and cell viability .

Q. What solvent systems and storage conditions preserve this compound stability for long-term experiments?

The compound dissolves optimally in DMSO (≥95% solubility) and aqueous buffers with ≤10% organic modifiers (e.g., acetonitrile). For storage, aliquot in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation and hydrolysis. Periodic NMR (¹H) and HPLC-MS checks (every 6 months) are recommended to confirm purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve spectral crosstalk when using this compound in multiplexed imaging with common dyes (e.g., DAPI, FITC)?

  • Spectral unmixing : Acquire reference emission spectra for each fluorophore and apply linear unmixing algorithms (e.g., in ImageJ or commercial software like Zen Blue).
  • Temporal separation : Use sequential excitation (e.g., 488 nm for FITC, 561 nm for BDP 581/591) to minimize bleed-through.
  • Validation : Perform single-stain controls and calculate crosstalk coefficients (<5% acceptable) .

Q. What experimental controls are critical for validating ROS-specific fluorescence changes in this compound studies?

  • Negative controls : Treat cells with ROS scavengers (e.g., 5 mM NAC) or culture in hypoxic conditions.
  • Positive controls : Induce ROS with 100–500 µM H₂O₂ or 10 µM antimycin A.
  • Orthogonal assays : Correlate fluorescence shifts with biochemical ROS markers (e.g., Amplex Red for H₂O₂; DHE for superoxide) .

Q. How can inverse electron-demand Diels-Alder (IEDDA) kinetics be optimized for BDP 581/591 tetrazine in vivo tracking applications?

  • Tetrazine concentration : Use 50–100 µM tetrazine probes to ensure rapid kinetics (k₂ ~ 10³–10⁴ M⁻¹s⁻¹).
  • Temperature modulation : Increase reaction speed at 37°C while monitoring off-target effects via LC-MS.
  • In vivo validation : Employ fluorescence lifetime imaging (FLIM) to distinguish bound vs. unbound probes in tissues .

Q. What statistical approaches address variability in this compound signal quantification across heterogeneous cell populations?

  • Normalization : Express fluorescence intensity relative to cell volume (Hoechst 33342 nuclear stain) or constitutive markers (e.g., mCherry).
  • Cluster analysis : Use k-means or t-SNE to subgroup cells by ROS levels and compare distributions.
  • Error modeling : Incorporate Poisson noise correction for low-signal regimes (<1000 photons/pixel) .

Methodological Frameworks

  • PICO Framework : For ROS studies, structure questions as:
    • Population : Cell type/organelle (e.g., HeLa mitochondria).
    • Intervention : ROS-inducing treatment (e.g., hypoxia-reoxygenation).
    • Comparison : Scavenger-treated vs. untreated groups.
    • Outcome : Fluorescence shift magnitude (Δλ ≥ 10 nm) .
  • FINER Criteria : Ensure questions are Feasible (e.g., achievable with HPLC-MS access), Novel (e.g., unexplored organelle-specific ROS), and Relevant (e.g., ties to oxidative stress pathologies) .

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